1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
Overview
Description
1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is often used in various chemical and biological research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-benzylimidazole with chloromethyl methyl ether in the presence of a strong acid like hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative under strong oxidizing conditions.
Reduction: The imidazole ring can be reduced to form a saturated imidazoline derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products include 1-benzyl-2-(azidomethyl)-1H-imidazole and 1-benzyl-2-(thiocyanatomethyl)-1H-imidazole.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: Products include 1-benzyl-2-(methyl)-1H-imidazoline.
Scientific Research Applications
1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzyme activity or disruption of cellular processes. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
- 1-Benzyl-2-(chloromethyl)-1H-benzimidazole hydrochloride
- 1-Benzyl-2-(chloromethyl)-1H-pyrrole hydrochloride
- 1-Benzyl-2-(chloromethyl)-1H-pyrrolidine hydrochloride
Comparison: 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride is unique due to its imidazole ring, which imparts distinct electronic properties and reactivity compared to benzimidazole, pyrrole, and pyrrolidine derivatives. The presence of two nitrogen atoms in the imidazole ring allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1-benzyl-2-(chloromethyl)imidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2.ClH/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10;/h1-7H,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOCHXMDSFPOGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381345 | |
Record name | 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19276-03-0 | |
Record name | 1H-Imidazole, 2-(chloromethyl)-1-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19276-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-2-(chloromethyl)-1H-imidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.